2-Methyl-6-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Methyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position on the pyridine ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-Methyl-6-(trifluoromethyl)nicotinic acid.
Reduction: 2-Methyl-6-(trifluoromethyl)nicotinamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)nicotinonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for the development of drugs with improved bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile
- 2-Methyl-5-(trifluoromethyl)nicotinonitrile
- 2-Methyl-6-(difluoromethyl)nicotinonitrile
Uniqueness
2-Methyl-6-(trifluoromethyl)nicotinonitrile is unique due to the specific positioning of the trifluoromethyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. These properties include increased stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-5-6(4-12)2-3-7(13-5)8(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWLXULKGAFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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